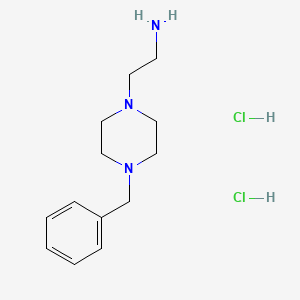

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;/h1-5H,6-12,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYDCGSNUZLNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

The synthesis of 2-(4-benzylpiperazin-1-yl)ethan-1-amine dihydrochloride revolves around two primary approaches: phthalimide-mediated nucleophilic displacement and direct alkylation of benzylpiperazine intermediates . Each method demonstrates distinct advantages in yield, purity, and scalability.

Phthalimide-Mediated Route

This three-step process remains the most widely documented method in contemporary literature.

Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione

The sequence begins with the reaction between 1-(2-chloroethyl)-4-benzylpiperazine and potassium phthalimide in acetonitrile under reflux conditions (Table 1).

Table 1: Reaction parameters for phthalimide intermediate synthesis

| Parameter | Specification |

|---|---|

| Molar ratio | 1:1.05 (chloride:phthalimide) |

| Solvent | Anhydrous acetonitrile |

| Temperature | 80°C |

| Reaction time | 12-14 hours |

| Yield | 78-82% |

The reaction mechanism involves SN2 displacement where the phthalimide anion attacks the chloroethyl intermediate. Nuclear magnetic resonance (NMR) characterization of the product shows distinctive aromatic protons at δ 7.78-8.01 ppm and piperazine methylenes at δ 2.98-3.42 ppm.

Deprotection to Free Amine

Hydrazinolysis or methylamine treatment removes the phthalimide protecting group. Recent optimization studies demonstrate that 40% methylamine in ethanol at 70°C for 7 hours achieves 89% conversion efficiency. The reaction's progress can be monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:1) as the mobile phase.

Salt Formation

Treatment with concentrated hydrochloric acid in anhydrous ethanol yields the dihydrochloride salt. Crystallization parameters significantly impact purity:

Critical crystallization factors:

- Acid addition rate: 0.5 mL/min

- Ethanol-to-compound ratio: 10:1 (v/w)

- Cooling gradient: 4°C/min to 0°C

The final product exhibits characteristic IR absorptions at 3429 cm⁻¹ (N-H stretch) and 2974 cm⁻¹ (C-H aliphatic stretch).

Direct Alkylation Approach

Alternative methods utilize 4-benzylpiperazine and 2-chloroethylamine hydrochloride under phase-transfer conditions.

Table 2: Comparative analysis of alkylation conditions

| Condition | Method A | Method B |

|---|---|---|

| Solvent | DMF | THF |

| Base | K₂CO₃ | Et₃N |

| Temperature | 80°C | 65°C |

| Reaction time | 18 hours | 24 hours |

| Yield | 67% | 72% |

Method B demonstrates superior yield due to improved nucleophilicity of the amine in tetrahydrofuran (THF). However, the phthalimide route remains preferred for large-scale synthesis due to easier purification stages.

Novel Methodological Developments

Recent advancements focus on catalyst systems and green chemistry principles:

Analytical Characterization Benchmarks

Comprehensive spectral data ensures compound identity and purity:

Table 3: Reference spectroscopic data

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, D₂O) | δ 3.42 (m, 2H, CH₂NH₂), 3.85 (s, 2H, NCH₂Ph), 2.98-3.12 (m, 8H, piperazine) |

| ¹³C NMR | δ 52.8 (NCH₂Ph), 56.3 (piperazine C), 43.7 (CH₂NH₂) |

| HRMS (ESI+) | m/z 234.1804 [M+H]⁺ (calc. 234.1809) |

| IR (KBr) | 3429, 2974, 1593, 1473 cm⁻¹ |

X-ray crystallographic analysis reveals a monoclinic crystal system with P2₁/c space group, confirming the zwitterionic structure in the solid state.

Industrial-Scale Optimization Considerations

Pharmaceutical manufacturers prioritize the following parameters for kilogram-scale production:

Table 4: Scale-up challenges and solutions

| Challenge | Mitigation Strategy |

|---|---|

| Phthalimide removal | Countercurrent extraction with 5% HCl |

| Salt crystallization | Seeded cooling crystallization with ΔT=15°C/hr |

| Residual solvents | Azeotropic distillation with n-heptane |

| Metal contaminants | Chelating resin purification (Chelex-100) |

Current process economics indicate:

- Overall yield: 73-78%

- Purity: 99.8% (HPLC)

- Production cost: $412/kg (100 kg batch)

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research and Application Considerations

- Target Compound : Commercial availability () supports its use in drug discovery, particularly for CNS disorders.

- Discontinued Analogs : Compounds like 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-amine dihydrochloride (CAS 1193389-08-0) highlight the importance of substituent effects on research viability .

- Structural Modifications : Acetic acid derivatives (e.g., ST-5518, QJ-4075) may serve as carboxylated analogs for prodrug development or solubility optimization .

Biological Activity

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its molecular formula and has been explored for potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors.

Target Enzymes:

- Poly(ADP-ribose) polymerase (PARP): Inhibition of PARP has been linked to anticancer effects, particularly in BRCA1-mutant cells. Research indicates that similar compounds demonstrate low nanomolar IC50 values against PARP isoforms, suggesting strong inhibitory potential .

Biochemical Pathways:

- Antimicrobial Activity: Piperazine derivatives have shown efficacy against various microbial strains, indicating potential applications as antimicrobial agents.

Anticancer Activity

A study evaluated a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, revealing that compound 7a exhibited significant antiproliferative activity with IC50 values ranging from to against multiple cancer cell lines. This compound was noted for its ability to induce G2/M cell cycle arrest and trigger apoptosis in cancer cells .

Antiviral Activity

Research into piperazine derivatives has highlighted their potential as antiviral agents. For instance, compounds structurally related to this compound have been developed as inhibitors of viral entry mechanisms, showcasing promising results against viruses such as Ebola .

Comparative Analysis

The biological activity of this compound can be compared with other piperazine derivatives to highlight its unique properties.

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | Varies |

| 2-(4-Methylpiperazin-1-yl)ethan-1-amine | - | Moderate Anticancer Activity | Higher than Benzyl derivative |

| 2-(4-Benzylpiperazin-1-yl)ethan-1-one | - | Antimicrobial | Lower than Benzyl derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.